N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a 2-methylphenyl group at position 6 and a 3-methoxyphenyl carboxamide moiety. This structure places it within a broader class of compounds targeting enzymes and receptors, such as fatty acid amide hydrolase (FAAH) or dopamine receptors, due to the piperazine-carboxamide scaffold’s versatility in molecular interactions .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-17-6-3-4-9-20(17)21-10-11-22(26-25-21)27-12-14-28(15-13-27)23(29)24-18-7-5-8-19(16-18)30-2/h3-11,16H,12-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUQXMHJQSENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the piperazine moiety. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural motifs with several FAAH inhibitors, dopamine receptor ligands, and anticancer agents. Key comparisons include:
Key Structural and Functional Insights
Substituent Effects :
- The 3-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to fluorine- or chlorine-substituted analogs (e.g., A2–A6 in ) .
- The pyridazine core (vs. pyridine or quinazoline in other compounds) may confer unique binding kinetics due to its electron-deficient aromatic system .
Pharmacological Selectivity :
- Carboxamide linkers (as in the target compound) are critical for receptor selectivity. For example, replacing the carboxamide with an amine linker in dopamine D3 ligands reduced D3R affinity by >100-fold .
- PKM-833’s trifluoromethyl group on the chroman ring enhances FAAH inhibition potency and selectivity, suggesting that electron-withdrawing groups improve target engagement .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
